molecular formula C5H9ClN2O B2924717 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride CAS No. 2305252-95-1

1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2924717
CAS No.: 2305252-95-1
M. Wt: 148.59
InChI Key: PYQJAQUUTZPJBT-UHFFFAOYSA-N
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Description

1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate aldehyde with an amine and an isocyanide in the presence of a base, leading to the formation of the oxazole ring . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can yield a variety of N-substituted oxazole derivatives .

Scientific Research Applications

1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

1-(1,3-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-8-3-7-5;/h2-4H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJAQUUTZPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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